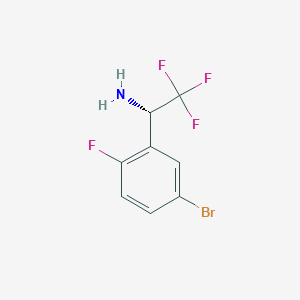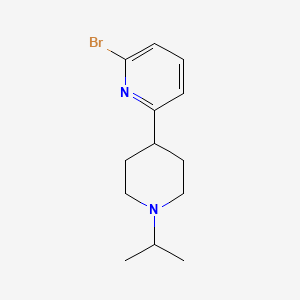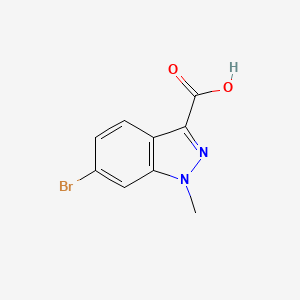![molecular formula C11H16Br3N3O B1376888 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide CAS No. 1361114-57-9](/img/structure/B1376888.png)
1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide
Vue d'ensemble
Description
1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide (1-4-5-BPPD) is a synthetic organic compound that has been used in a variety of scientific research applications. The compound was first synthesized in the laboratory of Professor A. N. Kholodov in 1991. Since then, 1-4-5-BPPD has become one of the most widely used compounds in scientific research due to its versatile properties and wide range of applications.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity : A study focused on the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone, which shares structural similarity with your compound of interest. This compound showed promising results in synthesizing new compounds with antibacterial properties under microwave irradiation (Merugu, Ramesh & Sreenivasulu, 2010).
Chemical Synthesis and Structural Analysis : Another research explored the synthesis of related compounds, highlighting the importance of chemical structures like 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone. These studies contribute to understanding the synthesis and characterization of such compounds, which may have implications in various scientific fields (Govindhan et al., 2017).
Synthesis and Biological Activity Studies : Research on compounds like 1-(6-Bromo-Pyridin-3-yl)-Ethanone, closely related to your compound, highlights their potential in developing new molecules with significant biological activities. This includes exploring their synthesis process and analyzing their potential applications in various biological and medicinal contexts (Jin, 2015).
Molecular Docking and Antiviral Activity : Research involving similar compounds has also delved into molecular docking studies and their antiviral activities. These studies are crucial in understanding how these compounds interact at the molecular level and their potential applications in treating viral infections (Attaby et al., 2006).
Cytotoxicity and Anticancer Agent Potential : Some research efforts have been directed towards evaluating the cytotoxicity of related compounds, which is essential for developing potential anticancer agents. These studies assess the compounds' abilities to inhibit the growth of cancer cells, which is a critical step in cancer treatment research (Alam et al., 2018).
Propriétés
IUPAC Name |
1-[4-(5-bromopyrazin-2-yl)piperidin-1-yl]ethanone;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O.2BrH/c1-8(16)15-4-2-9(3-5-15)10-6-14-11(12)7-13-10;;/h6-7,9H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEVNDFXJDPNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CN=C(C=N2)Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



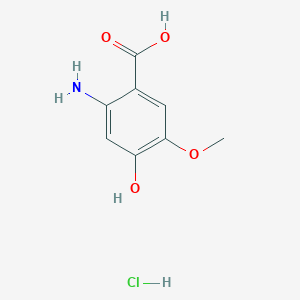
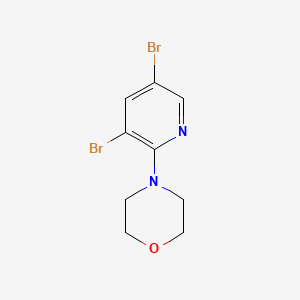
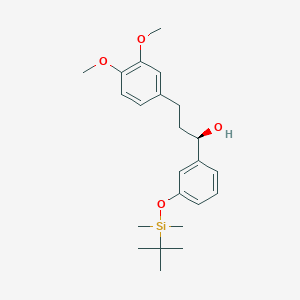

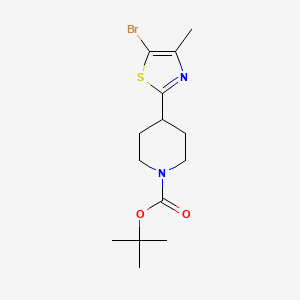
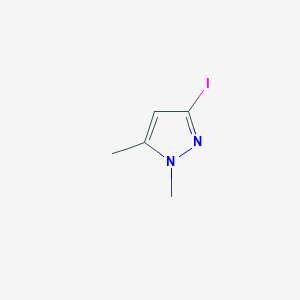
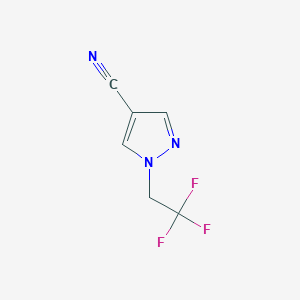
![1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1376818.png)
